molecular formula C7H13FO3 B8543709 Ethyl 2-fluoro-3-hydroxypentanoate

Ethyl 2-fluoro-3-hydroxypentanoate

Cat. No.: B8543709
M. Wt: 164.17 g/mol
InChI Key: RGURNKLWNBEBKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-fluoro-3-hydroxypentanoate is a useful research compound. Its molecular formula is C7H13FO3 and its molecular weight is 164.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H13FO3

Molecular Weight

164.17 g/mol

IUPAC Name

ethyl 2-fluoro-3-hydroxypentanoate

InChI

InChI=1S/C7H13FO3/c1-3-5(9)6(8)7(10)11-4-2/h5-6,9H,3-4H2,1-2H3

InChI Key

RGURNKLWNBEBKX-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C(=O)OCC)F)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

After a 500 mL reaction vessel which had been sufficiently dried inside by vacuum heating was replaced with dry nitrogen, and placed in an ice bath, 24.2 g (370 mmol/1.5 equivalent) of activated metal zinc and 300 mL of THF (dehydrated) were added into the reaction vessel. Thereto was added a bromofluoroethyl acetate/THF solution (46.91 g (253.6 mmol/1.0 equivalent) of bromofluoroethyl acetate and 80 mL of THF (dehydrated)) dropwise over 5 min. After the dropwise addition, the temperature of the mixture was elevated to the room temperature, followed by stirring for 20 min. Thereto was added a propionaldehyde/THF solution (17.76 g (305.8 mmol/1.2 equivalent) of propionaldehyde and 80 mL of THF (dehydrated)), and the mixture was stirred for 60 min at a room temperature. Thereafter, water and diisopropyl ether were added thereto, and two-layer separation was carried out. The organic layer thus obtained was washed with diluted hydrochloric acid and water, and the moisture was eliminated using anhydrous magnesium sulfate, followed by filtration. Then diisopropyl ether was distilled off to give 35.4 g (yield: 85%) of ethyl 2-fluoro-3-hydroxy-pentanoate represented by the following formula.
Name
bromofluoroethyl acetate THF
Quantity
80 mL
Type
reactant
Reaction Step One
Name
bromofluoroethyl acetate
Quantity
253.6 mmol
Type
reactant
Reaction Step One
Name
propionaldehyde THF
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
305.8 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

After a 500 mL reaction vessel which had been sufficiently dried inside by vacuum heating was replaced with dry nitrogen, and placed in an ice bath, 24.2 g (370 mmol/1.5 equivalent) of activated metal zinc and 300 mL of THF (dehydrated) were added into the reaction vessel. Thereto was added a bromofluoroethyl acetate/THF solution (46.91 g (253.6 mmol/1.0 equivalent) of bromofluoroethyl acetate and 80 mL of THF (dehydrated)) dropwise over 5 min. After the dropwise addition, the temperature of the mixture was elevated to the room temperature, followed by stirring for 20 min. Thereto was added a propionealdehyde/THF solution (17.76 g (305.8 mmol/1.2 equivalent) of propionealdehyde and 80 mL of THF (dehydrated)), and the mixture was stirred for 60 min at a room temperature. Thereafter, water and diisopropyl ether were added thereto, and two-layer separation was carried out. The organic layer thus obtained was washed with diluted hydrochloric acid and water, and the moisture was eliminated using magnesium sulfate, followed by filtration. Then diisopropyl ether was distilled off to give 35.4 g (yield: 85%) of ethyl 2-fluoro-3-hydroxy-pentanoate represented by the following formula.
Name
bromofluoroethyl acetate THF
Quantity
80 mL
Type
reactant
Reaction Step One
Name
bromofluoroethyl acetate
Quantity
253.6 mmol
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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